Cas no 1042-84-8 (2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone)

2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone structure
1042-84-8 structure
Product Name:2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone
CAS-nummer:1042-84-8
MF:C20H15NOS
MW:317.404203653336
CID:117389
PubChem ID:5702704
Update Time:2025-04-18

2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone
    • 2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone
    • 2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one
    • 2-(BENZOYLMETHYLENE)-1-METHYLNAPHTHO[1,2-D]THIAZO
    • Ethanone,2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-
    • (2Z)-2-(1-methylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-1-phenylethanone
    • 2-(1-Methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)-1-phenylethan-1-one
    • 2-(1-methylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-1-phenylethanone
    • 2-Benzoylmethylene-N-methyl-beta-naphthothiazoline
    • Ethanone, 2-(1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)-1-phenyl-
    • 2-(BENZOYLMETHYLENE)-1-METHYLNAPHTHO[1,2-D]THIAZOLINE
    • 1,2-Dihydro-1-methyl-2-(benzoylmethylene)naphtho[1,2-d]thiazole
    • (2Z)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone
    • 1,2-Dihydro-1-methyl-2-phenacylidene-naphtho[1,2-d]thiazole,97%
    • 1,2-Dihydro-1-Methyl-2-Phenacylidene- Naphtho(1,2-d)Thiazole, 97%
    • JLRFFZDTXCCEFM-UYRXBGFRSA-N
    • AKOS000546436
    • ethanone, 2-(1-methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-
    • EINECS 213-870-3
    • 1042-84-8
    • Inchi: 1S/C20H15NOS/c1-21-19(13-17(22)15-8-3-2-4-9-15)23-18-12-11-14-7-5-6-10-16(14)20(18)21/h2-13H,1H3/b19-13-
    • InChI-sleutel: JLRFFZDTXCCEFM-UYRXBGFRSA-N
    • LACHT: S1/C(=C\C(C2C=CC=CC=2)=O)/N(C)C2=C1C=CC1C=CC=CC2=1

Berekende eigenschappen

  • Exacte massa: 317.08755
  • Monoisotopische massa: 317.087
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 482
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • Topologisch pooloppervlak: 45.6A^2
  • XLogP3: 5.1

Experimentele eigenschappen

  • Dichtheid: 1.323
  • Kookpunt: 464.5°Cat760mmHg
  • Vlampunt: 234.7°C
  • Brekindex: 1.766
  • PSA: 20.31
  • LogboekP: 4.33750
Aanbevolen leveranciers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Nantong Boya Environmental Protection Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.